3-Anilino-2-chloroprop-2-enal
Description
Chemical Name: 3-Anilino-2-chloroprop-2-enal CAS No.: 221615-73-2 Molecular Formula: C₃H₄ClNO Molecular Weight: 105.5 g/mol Synonyms: (Z)-3-Amino-2-chloroacrylaldehyde; 2-Propenal, 3-amino-2-chloro- .
3-Anilino-2-chloroprop-2-enal is an α,β-unsaturated aldehyde featuring an anilino (phenylamino) group at the 3-position and a chlorine substituent at the 2-position. This compound is part of a broader class of propenal derivatives, which are characterized by their conjugated enal (α,β-unsaturated aldehyde) system. The presence of electron-withdrawing (chloro) and electron-donating (anilino) groups creates unique electronic effects, influencing its reactivity in nucleophilic additions or cyclization reactions . Limited data on its synthesis suggests it may be synthesized via condensation or substitution reactions involving chloroacrolein precursors .
Properties
IUPAC Name |
3-anilino-2-chloroprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8(7-12)6-11-9-4-2-1-3-5-9/h1-7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODOFJPDDSOVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-chloroprop-2-enal can be achieved through several methods. One common approach involves the reaction of aniline with 2-chloroacrolein under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Anilino-2-chloroprop-2-enal often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-chloroprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Anilino-2-chloroprop-2-enal include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of 3-Anilino-2-chloroprop-2-enal depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Anilino-2-chloroprop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Anilino-2-chloroprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-anilino-2-chloroprop-2-enal to other propenal derivatives and anilino-substituted compounds are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The chlorine atom in 3-anilino-2-chloroprop-2-enal enhances electrophilicity at the β-position, facilitating Michael additions. In contrast, cyano groups (e.g., in Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate) increase electron deficiency, promoting reactivity in cyclocondensation reactions . Anilino groups (phenylamino) in all compounds contribute to π-stacking interactions, which are critical in crystal packing and biological target binding .
Molecular Weight and Complexity: 3-Anilino-2-chloroprop-2-enal has the simplest structure (MW = 105.5), making it a versatile building block. Larger derivatives like Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate (MW = 280.7) are tailored for specific medicinal chemistry applications due to their extended conjugation and functional diversity .
Biological Relevance: While 3-anilino-2-chloroprop-2-enal lacks direct biological data, structurally related compounds (e.g., 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one) exhibit antimicrobial activity, suggesting that chloro-anilino motifs may serve as pharmacophores .
Synthetic Utility: The α,β-unsaturated system in propenals enables diverse transformations. For example, 3-anilino-2-chloroprop-2-enal could act as a dienophile in Diels-Alder reactions, whereas cyano-substituted analogs (e.g., Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate) are precursors for heterocyclic scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
